molecular formula C11H17ClN2O2 B2394604 ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate CAS No. 1005592-59-5

ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B2394604
CAS No.: 1005592-59-5
M. Wt: 244.72
InChI Key: RDBKXUMHEHBBHD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and an ester functional group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and pesticides due to its pyrazole moiety.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chlorine and methyl substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate: Lacks the chlorine substituent, which may affect its biological activity.

    Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both chlorine and methyl substituents on the pyrazole ring, which can enhance its biological activity and selectivity. The ethyl ester group also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-5-9(11(15)16-6-2)14-8(4)10(12)7(3)13-14/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKXUMHEHBBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C(=C(C(=N1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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